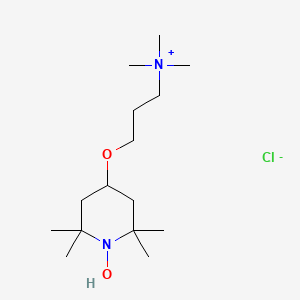
6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential structures in biochemistry, forming the backbone of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with azidating agents such as sodium azide in the presence of a coupling reagent . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to replace the azide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group typically yields the corresponding amine, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components. This inhibition is crucial in controlling processes like cancer metastasis and tissue remodeling . The compound’s azide group also allows it to participate in click chemistry reactions, facilitating the formation of stable triazole linkages in bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its selective inhibition of MMP 13.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds are studied for their xanthine oxidase inhibitory activity.
Uniqueness
6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide stands out due to its azide functional group, which provides unique reactivity compared to other pyrimidine derivatives. This reactivity is particularly useful in click chemistry, making it a valuable tool in bioconjugation and materials science .
Properties
CAS No. |
64623-42-3 |
|---|---|
Molecular Formula |
C5H4N6O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbonyl azide |
InChI |
InChI=1S/C5H4N6O2/c6-3-2(4(12)10-11-7)1-8-5(13)9-3/h1H,(H3,6,8,9,13) |
InChI Key |
QRQDBNJLAFNJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)N=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)


![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
